molecular formula C20H29N3O3 B11802667 tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11802667
M. Wt: 359.5 g/mol
InChI Key: XMIPFVGMABOTQL-UHFFFAOYSA-N
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Description

tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclopentyl ring, and a pyridine ring substituted with a formylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactionsThe final step involves the addition of the tert-butyl and cyclopentyl groups under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formylpyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The pyridine ring may also participate in binding interactions, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the formylpyrrolidine moiety, in particular, sets it apart from other similar compounds .

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl N-cyclopentyl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C20H29N3O3/c1-20(2,3)26-19(25)23(16-7-4-5-8-16)18-11-10-15(13-21-18)17-9-6-12-22(17)14-24/h10-11,13-14,16-17H,4-9,12H2,1-3H3

InChI Key

XMIPFVGMABOTQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCC1)C2=NC=C(C=C2)C3CCCN3C=O

Origin of Product

United States

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